Methyl heptanoate

Vue d'ensemble

Description

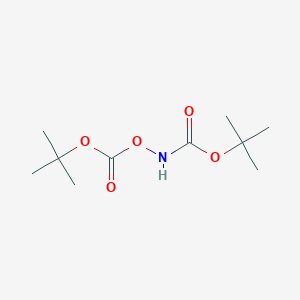

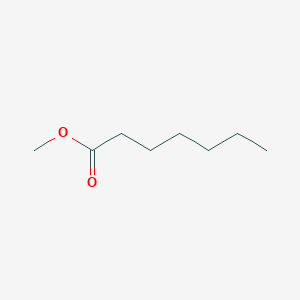

L'heptanoate de méthyle, également connu sous le nom de méthylheptanoate, est un composé organique de formule moléculaire C8H16O2. Il s'agit d'un ester d'acide gras dérivé de l'acide heptanoïque et du méthanol. Ce composé est couramment utilisé dans l'industrie des parfums et des arômes en raison de son arôme agréable et est également utilisé dans diverses applications industrielles .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'heptanoate de méthyle est généralement synthétisé par estérification de l'acide heptanoïque avec du méthanol. La réaction est catalysée par l'acide chlorhydrique ou l'acide sulfurique. La réaction générale est la suivante :

Acide Heptanoïque+Méthanol→Heptanoate de méthyle+Eau

La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs .

Méthodes de production industrielle : Dans les environnements industriels, l'heptanoate de méthyle est produit en traitant l'acide heptanoïque avec du méthanol en présence d'un catalyseur acide fort. Le mélange réactionnel est ensuite distillé pour séparer l'ester de l'acide et du méthanol non réagis. L'ester est ensuite purifié par distillation fractionnée .

Analyse Des Réactions Chimiques

Types de réactions : L'heptanoate de méthyle subit diverses réactions chimiques, notamment :

Hydrolyse : L'ester peut être hydrolysé en acide heptanoïque et méthanol en présence d'un acide ou d'une base forte.

Réduction : L'ester peut être réduit en alcool correspondant en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Transestérification : L'ester peut subir une transestérification avec d'autres alcools pour former différents esters.

Réactifs et conditions courants :

Hydrolyse : Acides forts (par exemple, acide chlorhydrique) ou bases (par exemple, hydroxyde de sodium) sous reflux.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Transestérification : Catalyseurs tels que le méthylate de sodium ou l'hydroxyde de potassium.

Principaux produits formés :

Hydrolyse : Acide heptanoïque et méthanol.

Réduction : Heptanol.

Transestérification : Divers esters en fonction de l'alcool utilisé

4. Applications de la recherche scientifique

L'heptanoate de méthyle a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme standard en chromatographie en phase gazeuse pour l'analyse des esters méthyliques d'acides gras.

Biologie : Employé dans des études impliquant le métabolisme des acides gras.

Médecine : Utilisé dans la synthèse de produits pharmaceutiques et comme agent aromatisant dans les formulations médicamenteuses.

Industrie : Utilisé dans la production de parfums, d'arômes et comme solvant dans divers procédés industriels

5. Mécanisme d'action

Le mécanisme d'action de l'heptanoate de méthyle implique son interaction avec diverses cibles moléculaires et voies. En tant qu'ester, il peut subir une hydrolyse pour libérer de l'acide heptanoïque et du méthanol, qui peuvent ensuite participer à diverses voies biochimiques. L'ester lui-même peut également interagir avec des enzymes et des récepteurs impliqués dans le métabolisme des acides gras .

Applications De Recherche Scientifique

Heptanoic acid methyl ester has several scientific research applications, including:

Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: Employed in studies involving the metabolism of fatty acids.

Medicine: Utilized in the synthesis of pharmaceuticals and as a flavoring agent in medicinal formulations.

Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes

Mécanisme D'action

The mechanism of action of heptanoic acid methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release heptanoic acid and methanol, which can then participate in various biochemical pathways. The ester itself can also interact with enzymes and receptors involved in fatty acid metabolism .

Comparaison Avec Des Composés Similaires

L'heptanoate de méthyle peut être comparé à d'autres composés similaires tels que :

Hexanoate de méthyle : A une chaîne carbonée plus courte et des propriétés physiques différentes.

Octanoate de méthyle : A une chaîne carbonée plus longue et des propriétés physiques différentes.

Butanoate de méthyle : A une chaîne carbonée beaucoup plus courte et des caractéristiques aromatiques différentes.

Unicité : L'heptanoate de méthyle est unique en raison de sa longueur de chaîne spécifique, qui lui confère des propriétés physiques et chimiques distinctes. Il a un arôme agréable, ce qui le rend précieux dans l'industrie des parfums et des arômes. Sa longueur de chaîne intermédiaire en fait également un composé polyvalent pour diverses réactions chimiques et applications industrielles .

Propriétés

IUPAC Name |

methyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCNNDVCAUWAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059345 | |

| Record name | Methyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a fruity, orris odour | |

| Record name | Methyl heptanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

174.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in organic solvents | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.87115 (20°) | |

| Record name | Methyl heptanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.56 [mmHg] | |

| Record name | Methyl heptanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-73-0 | |

| Record name | Methyl heptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J543V5703 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.8 °C | |

| Record name | Methyl heptanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of methyl heptanoate is C8H16O2, and its molecular weight is 144.21 g/mol.

A: Researchers commonly employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] to characterize this compound. These methods provide valuable information regarding the compound's structure, purity, and presence in various matrices.

A: this compound serves as a model compound in studies investigating the HDO of biomass-derived feedstocks [, , , , ]. Researchers utilize it to understand the reaction mechanisms and catalyst performance in converting oxygen-rich bio-oils into usable hydrocarbon fuels.

A: Studies reveal that HDO of this compound over Rh/ZrO2 catalyst proceeds through several key pathways [, ]:

A: Research highlights the crucial role of support material in HDO reactions [, , ]. For instance, acidic supports tend to favor the deoxygenation pathway leading to alkane production, while basic supports may promote alcohol formation and hinder complete deoxygenation.

A: Researchers develop kinetic models, including power-law models and mechanistic models, to describe the HDO kinetics of this compound [, ]. These models account for factors like vapor-liquid equilibrium and thermodynamic non-ideality to accurately represent the reaction process.

ANone: While considered a renewable fuel alternative, the overall environmental impact of this compound requires careful consideration. Factors such as land use for feedstock cultivation, energy consumption during production, and potential emissions during combustion need thorough assessment.

ANone: Research on the biodegradability of this compound is crucial to understand its persistence in the environment. Studies can investigate the potential for microbial degradation and the compound's fate in various environmental compartments.

ANone: Understanding the stability of this compound under different temperatures, humidity levels, and exposure to air is crucial for its storage and handling. Research can determine the potential for degradation and identify optimal storage conditions.

A: this compound contributes to the fruity aroma profile of various fruits, including elderberries []. It finds use as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.

A: Researchers identify this compound as a volatile compound present in apple beer []. Analyzing its concentration and sensory contribution aids in understanding the flavor profile and quality control of fruit beers.

A: Studies have detected this compound in the volatile compounds released by male Mediterranean fruit flies (Ceratitis capitata) and in extracts from their salivary glands [, ]. This finding suggests its potential role in insect communication and its possible application in pest control strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

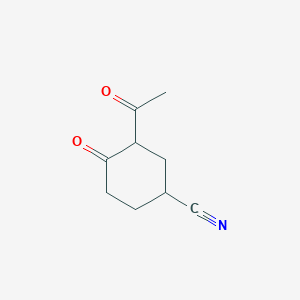

![(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B153062.png)